Compound Description: PB12 is a potent and selective dopamine D4 receptor ligand. [, , ] It has been investigated for its potential as a lead compound in developing new therapeutic agents for dopamine-related disorders.
Relevance: PB12 shares significant structural similarities with the target compound, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxybenzamide. Both compounds contain a 3-methoxybenzamide moiety and a chlorine atom substituted on a phenyl ring. The key difference lies in the central linking group, where PB12 utilizes a piperazine ring connected by an ethyl chain, while the target compound incorporates a 1,3-benzoxazole directly attached to the core phenyl ring. This difference highlights the exploration of diverse linking groups and their impact on receptor affinity and selectivity in the context of SAR studies. [, , ]
Compound Description: This compound is a derivative of PB12, modified with the replacement of the 4-chlorophenyl moiety with a 2,3-dichlorophenyl group on the piperazine ring. [] It exhibited moderate affinity for the dopamine D3 receptor (Ki = 31 nM).
Relevance: This compound, alongside N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, emerged during the exploration of modifications to the aromatic ring linked to the N-1 piperazine ring in PB12. [] These modifications aim to understand the impact of different substituents on the piperazine ring and their influence on the D3 receptor affinity, ultimately guiding the development of selective D3 receptor ligands. The structural similarities with N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxybenzamide, particularly the presence of the 3-methoxybenzamide moiety and the chlorine substitutions on the aromatic ring, further emphasize the exploration of halogenated aromatic systems in this class of compounds.
Compound Description: This compound is another derivative of PB12, where the intermediate alkyl chain connecting the benzamide moiety to the piperazine ring has been elongated to a butyl chain, and the phenyl ring on the piperazine is substituted with 2,3-dichloro groups. [] This modification led to improved binding affinity for the D3 receptor and decreased D4 affinity compared to its shorter chain counterpart.
Relevance: This elongated derivative of N-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide further demonstrates the impact of alkyl chain length on receptor selectivity. [] This modification, alongside other structural variations explored in the paper, provides valuable insight into the structure-affinity relationship for D3 receptor ligands and contributes to the broader understanding of how structural features within this class of compounds, which share similarities with N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxybenzamide, can be tuned to achieve desired pharmacological profiles.
Compound Description: This compound is a further modified version of N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide, where the 3-methoxyphenyl ring has been replaced with a 7-methoxy-2-benzofuran ring. [] It exhibited high affinity for the D3 receptor and was proposed as a potential candidate for positron emission tomography (PET) imaging due to its favorable affinity, lipophilicity, and potential for (11)C labeling.
Relevance: This compound highlights the exploration of bioisosteric replacements in the SAR studies surrounding PB12 and its derivatives. [] Replacing the 3-methoxyphenyl ring with the 7-methoxy-2-benzofuran while retaining the core structure, including the piperazine with 2,3-dichlorophenyl substitution and the butyl chain, reveals valuable information about the pharmacophoric elements essential for D3 receptor affinity. This exploration of bioisosteres is a common strategy in medicinal chemistry to optimize drug candidates' pharmacokinetic and pharmacodynamic properties, and its application in this case further underscores the potential of these structural modifications in developing novel therapeutics, particularly in the context of compounds structurally related to N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxybenzamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.